(Dimethylhydrazono)acetaldehyde
Description
(Dimethylhydrazono)acetaldehyde is a hydrazone derivative formed by the condensation of acetaldehyde (CH₃CHO) with dimethylhydrazine (H₂N-N(CH₃)₂). The resulting structure, (CH₃)₂N-N=CHCH₃, features a dimethyl-substituted hydrazone group attached to an acetaldehyde backbone. This compound is part of a broader class of hydrazones, which are characterized by the R₁R₂C=N-NR₃R₄ functional group and are widely used in organic synthesis, pharmaceuticals, and coordination chemistry.
Properties
Molecular Formula |
C4H8N2O |
|---|---|
Molecular Weight |
100.12 g/mol |
IUPAC Name |
2-(dimethylhydrazinylidene)acetaldehyde |
InChI |
InChI=1S/C4H8N2O/c1-6(2)5-3-4-7/h3-4H,1-2H3 |
InChI Key |
WJYMBVJBSFMDLE-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)N=CC=O |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
(Dimethylhydrazono)acetaldehyde can be synthesized through the reaction of glyoxal with dimethylhydrazine. The reaction typically occurs under mild conditions, with the glyoxal reacting with dimethylhydrazine in a solvent such as ethanol or methanol. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or distillation .
Industrial Production Methods
While specific industrial production methods for (dimethylhydrazono)acetaldehyde are not well-documented, the synthesis process can be scaled up by optimizing the reaction conditions and using industrial-grade reagents. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process.
Chemical Reactions Analysis
Types of Reactions
(Dimethylhydrazono)acetaldehyde undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides or other oxidation products.
Reduction: It can be reduced to form hydrazine derivatives.
Substitution: The hydrazone group can participate in substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are used.
Substitution: Reagents like alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction can produce hydrazine derivatives. Substitution reactions can lead to a variety of substituted hydrazones .
Scientific Research Applications
(Dimethylhydrazono)acetaldehyde has several applications in scientific research:
Chemistry: It is used as a reagent in organic synthesis, particularly in the formation of hydrazones and other nitrogen-containing compounds.
Biology: The compound is studied for its potential biological activity and interactions with biomolecules.
Medicine: Research is ongoing to explore its potential therapeutic applications, including its use as a precursor for drug synthesis.
Mechanism of Action
The mechanism of action of (dimethylhydrazono)acetaldehyde involves its interaction with various molecular targets. The hydrazone group can form stable complexes with metal ions, which can influence its reactivity and biological activity. Additionally, the compound can undergo nucleophilic addition reactions, leading to the formation of various derivatives. These interactions and reactions are crucial for its applications in different fields .
Comparison with Similar Compounds
Table 1: Key Properties of (Dimethylhydrazono)acetaldehyde and Analogues
Key Observations :
- Aryl vs. Alkyl Hydrazones: Aryl-substituted hydrazones (e.g., and ) exhibit higher molecular weights and enhanced conjugation, leading to applications in dye chemistry and drug design, whereas alkyl derivatives like (dimethylhydrazono)acetaldehyde are more volatile and suited for small-molecule synthesis .
Stability and Toxicity
- Stability: Alkylhydrazones like (dimethylhydrazono)acetaldehyde are less stable under oxidative conditions compared to arylhydrazones () but more stable than unsubstituted hydrazones due to electron-donating methyl groups .
- Toxicity : Hydrazine derivatives are generally toxic; dimethylhydrazine precursors are classified as hazardous (UN1993, ). Proper handling protocols, including ventilation and PPE, are critical .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
